2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a methylsulfanyl group, a phenyl group, a thiophen-2-yl group, and a carbonitrile group
Preparation Methods
The synthesis of 2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile with methylthiolate in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and thiophen-2-yl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds .
Scientific Research Applications
2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 2-(Methylsulfanyl)-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile include:
4,6-Dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile: This compound has similar structural features but lacks the phenyl and thiophen-2-yl groups, which may affect its biological activity and chemical reactivity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share the pyridine core but have different substituents, leading to variations in their pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12N2S2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-methylsulfanyl-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H12N2S2/c1-20-17-14(11-18)13(16-8-5-9-21-16)10-15(19-17)12-6-3-2-4-7-12/h2-10H,1H3 |
InChI Key |
HLLNKDNDZXVPRD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N |
Origin of Product |
United States |
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